Cas no 105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-)

1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- structure
105-78-2 structure
Product Name:1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
CAS No:105-78-2
MF:C10H26N4
MW:202.340241909027
CID:152372
PubChem ID:66927
Update Time:2025-04-19

1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
    • N,N'-dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine
    • 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-(methylamino)ethyl)-
    • 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(2-(methylamino)ethyl)-
    • 1,4,7,10-Tetramethyltriethylenetetramine
    • N,N',N'',N'''-Tetramethyltriethylenetetramine
    • N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
    • NSC 88604
    • Triethylenetetramine, 1,4,7,10-tetramethyl- (8CI)
    • 2,2'-[Ethylenebis(methylimino)]bis(N-methylethanamine)
    • N,N'-Dimethyl-N,N'-bis[2-(methylamino)ethyl]-1,2-ethanediamine
    • MFCD07783441
    • N,N'-dimethyl-N'-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]ethane-1,2-diamine
    • SCHEMBL7179758
    • DTXSID5059321
    • 1,7,10-Tetramethyltriethylenetetramine
    • GJITZQJJXMCHBD-UHFFFAOYSA-N
    • 105-78-2
    • 1, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
    • 5,8-DIMETHYL-2,5,8,11-TETRAAZADODECANE
    • NSC-88604
    • Triethylenetetramine, 1,4,7,10-tetramethyl-
    • NSC88604
    • 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
    • OY1YE33QWR
    • N1,N2-DIMETHYL-N1,N2-BIS(2-(METHYLAMINO)ETHYL)-1,2-ETHANEDIAMINE
    • UNII-OY1YE33QWR
    • N,N'',N'''-Tetramethyltriethylenetetramine
    • Triethylenetetramine,4,7,10-tetramethyl-
    • N1,N1'-(ethane-1,2-diyl)bis(N1,N2-dimethylethane-1,2-diamine)
    • EINECS 203-331-0
    • NS00023389
    • Inchi: 1S/C10H26N4/c1-11-5-7-13(3)9-10-14(4)8-6-12-2/h11-12H,5-10H2,1-4H3
    • InChI Key: GJITZQJJXMCHBD-UHFFFAOYSA-N
    • SMILES: N(C)(CCNC)CCN(C)CCNC

Computed Properties

  • Exact Mass: 202.21598
  • Monoisotopic Mass: 202.216
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.6
  • Topological Polar Surface Area: 30.5A^2

Experimental Properties

  • Density: 0.896
  • Boiling Point: 258.6°Cat760mmHg
  • Flash Point: 94.7°C
  • Refractive Index: 1.47
  • PSA: 30.54
  • LogP: 0.07060

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